BenchChemオンラインストアへようこそ!

Icofungipen

Invasive Candidiasis Neutropenia Tissue Clearance

Icofungipen (PLD-118) is the only IleRS inhibitor antifungal available for research. Unlike azoles and echinocandins, it retains full efficacy against fluconazole-resistant Candida albicans through competitive IleRS blockade. Oral bioavailability and ~200-fold intracellular accumulation make it ideal for resistant candidiasis models and target engagement studies. Prioritize Icofungipen for combination therapy research and novel mechanism investigations.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 156292-48-7
Cat. No. B115066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcofungipen
CAS156292-48-7
Synonyms2-amino-4-methylenecyclopentane-1-carboxylic acid
BAY 10-8888
BAY-10-8888
icofungipen
PLD 118
PLD-118
PLD118
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC=C1CC(C(C1)N)C(=O)O
InChIInChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m1/s1
InChIKeyRKOUGZGFAYMUIO-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icofungipen (PLD-118) Procurement Data Sheet: A Cyclic β-Amino Acid Antifungal with Novel IleRS Inhibition


Icofungipen (formerly PLD-118, BAY 10-8888) is a synthetic derivative of the naturally occurring β-amino acid cispentacin, representing a novel class of antifungal agents with a distinct mechanism of action [1]. Unlike azoles, polyenes, and echinocandins, Icofungipen competitively inhibits fungal isoleucyl-tRNA synthetase (IleRS), disrupting protein biosynthesis and leading to fungal cell death [1]. The compound has been evaluated through Phase II clinical trials and demonstrates oral bioavailability and activity against azole-resistant Candida strains [1][2].

Why Icofungipen Cannot Be Substituted with Generic Azoles or Echinocandins: A Mechanism-Driven Differentiation


Icofungipen's inhibition of isoleucyl-tRNA synthetase (IleRS) is a unique mechanism of action that is structurally and functionally distinct from the ergosterol biosynthesis inhibition of azoles, the membrane disruption of polyenes, and the glucan synthase inhibition of echinocandins [1]. This mechanistic divergence precludes direct substitution, as Icofungipen retains potent in vivo efficacy against fluconazole-resistant Candida albicans isolates, a property not shared by azole antifungals [1][2]. Furthermore, its active intracellular accumulation, exceeding 200-fold relative to extracellular concentrations, is a specific property of the β-amino acid scaffold that is not replicated by in-class alternatives like cispentacin [3].

Quantitative Differentiation of Icofungipen: Comparative Efficacy, Resistance Profile, and Bioavailability Data


Icofungipen vs. Amphotericin B and Fluconazole: Comparative Tissue Clearance in a Neutropenic Rabbit Model of Disseminated Candidiasis

In a persistently neutropenic rabbit model of subacute disseminated candidiasis, Icofungipen at 25 mg/kg/day achieved complete clearance of Candida albicans from all tissues examined (liver, spleen, kidney, brain, vitreous, vena cava, and lung), with an activity comparable to that of amphotericin B at 1 mg/kg/day [1]. In contrast, fluconazole at 10 mg/kg/day did not demonstrate the same level of broad tissue clearance, particularly in the central nervous system [1].

Invasive Candidiasis Neutropenia Tissue Clearance In Vivo Efficacy

Icofungipen vs. Fluconazole: In Vivo Efficacy Against Azole-Resistant Candida albicans in a Murine Lethal Model

Icofungipen demonstrated robust in vivo protection in a lethal murine model of disseminated candidiasis caused by a fluconazole-resistant C. albicans isolate [1]. At an oral dose of 20 mg/kg/day, Icofungipen provided significant survival benefit, whereas fluconazole at a comparable dose was ineffective [1]. The MIC90 for Icofungipen against this isolate was 32 μg/mL, indicating that its modest in vitro activity does not preclude high in vivo potency [2].

Azole Resistance In Vivo Efficacy Oral Bioavailability Murine Model

Icofungipen vs. In-Class Analog Cispentacin: Dramatically Enhanced Intracellular Accumulation in C. albicans

The molecular basis for Icofungipen's superior in vivo efficacy relative to its natural analog cispentacin is attributed to a ~200-fold intracellular accumulation in Candida albicans cells [1]. This active uptake, mediated by amino acid permeases, results in millimolar intracellular concentrations that saturate the IleRS target, a property that is significantly enhanced in the synthetic Icofungipen molecule compared to cispentacin [1].

Mechanism of Action Intracellular Accumulation IleRS Inhibition Cispentacin

Icofungipen vs. Echinocandins: Oral Bioavailability Enabling Non-Parenteral Administration

Icofungipen exhibits nearly complete oral bioavailability in multiple species, including rodents and rabbits [1]. This is a critical differentiator from echinocandins (e.g., caspofungin, micafungin, anidulafungin), which have negligible oral bioavailability and must be administered intravenously [2]. The oral route of administration for Icofungipen offers logistical and economic advantages for both preclinical research models and potential clinical translation.

Oral Bioavailability Pharmacokinetics Echinocandin Route of Administration

Prioritized Application Scenarios for Icofungipen Based on Comparative Evidence


In Vivo Models of Azole-Resistant Candidiasis Requiring Oral Dosing

Researchers requiring a non-parenteral treatment for murine or rabbit models of disseminated or oropharyngeal candidiasis caused by fluconazole-resistant C. albicans should prioritize Icofungipen. Its proven efficacy against resistant isolates and high oral bioavailability [1][2] directly address the limitations of both azoles and echinocandins in these settings.

Studies of Fungal IleRS Inhibition and Active Intracellular Drug Accumulation

Icofungipen is the optimal tool compound for investigating the biology of fungal isoleucyl-tRNA synthetase and the pharmacodynamics of active, amino acid permease-mediated drug uptake. Its ~200-fold intracellular accumulation is a quantifiable and unique feature [3] that can be exploited in mechanistic studies of antifungal resistance and target engagement.

Preclinical Development of Combination Therapies for Refractory Invasive Mycoses

Given its novel mechanism of action and activity against azole-resistant strains [1][2], Icofungipen is a prime candidate for combination therapy studies with azoles or echinocandins. Its oral bioavailability facilitates combination dosing in chronic infection models, and its distinct target minimizes the risk of cross-resistance with existing antifungal classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icofungipen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.